

Application Note: High-Resolution NMR Structural Elucidation of 6-Oxodecanoic Acid

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Compound of Interest

Compound Name: 6-Oxodecanoic acid

CAS No.: 4144-60-9

Cat. No.: B1309148

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Introduction & Chemical Context

6-Oxodecanoic acid (

) is a medium-chain fatty acid derivative characterized by two distinct carbonyl functionalities: a terminal carboxylic acid at C1 and an internal ketone at C6. This dual-carbonyl motif presents a specific analytical challenge: distinguishing the local magnetic environments of the methylene groups flanking the ketone versus those flanking the carboxylic acid.

Accurate characterization is critical, as this molecule serves as a metabolic intermediate and a precursor in the synthesis of functionalized surfactants and bioactive lipids. This guide provides a self-validating spectral assignment strategy.

Chemical Structure & Numbering Scheme

For the purpose of this analysis, the carbon chain is numbered starting from the carboxylic acid: $\text{HOOC}(1)\text{-CH}_2(2)\text{-CH}_2(3)\text{-CH}_2(4)\text{-CH}_2(5)\text{-C(=O)}(6)\text{-CH}_2(7)\text{-CH}_2(8)\text{-CH}_2(9)\text{-CH}_3(10)$ [1]

Experimental Protocol

Sample Preparation

To minimize solvent-solute interactions that can broaden the carboxylic acid proton, Chloroform-d (

) is the primary solvent of choice.

- Standard Concentration: Dissolve 10–20 mg of sample in 0.6 mL of (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
- Alternative for Exchangeable Protons: If the carboxylic acid proton is not visible due to exchange, use DMSO-d₆. However, note that DMSO is hygroscopic and the large water peak (~3.33 ppm) may obscure mid-field multiplets.
- Filtration: Filter the solution through a cotton plug or PTFE syringe filter into the NMR tube to remove suspended particulates that degrade field homogeneity.

Instrument Parameters (Recommended)

- Frequency: 400 MHz or higher (500/600 MHz preferred for resolving overlapping methylene multiplets).
- Temperature: 298 K (25°C).
- ¹H Parameters:
 - Pulse Angle: 30° (to ensure accurate integration).
 - Relaxation Delay (D1):
2.0 seconds.
 - Scans (NS): 16–64.
- ¹³C Parameters:
 - Pulse Sequence: Proton-decoupled (zgpg30).
 - Relaxation Delay (D1):
2.0 seconds (critical for quaternary carbonyl carbons).
 - Scans (NS): 512–1024.

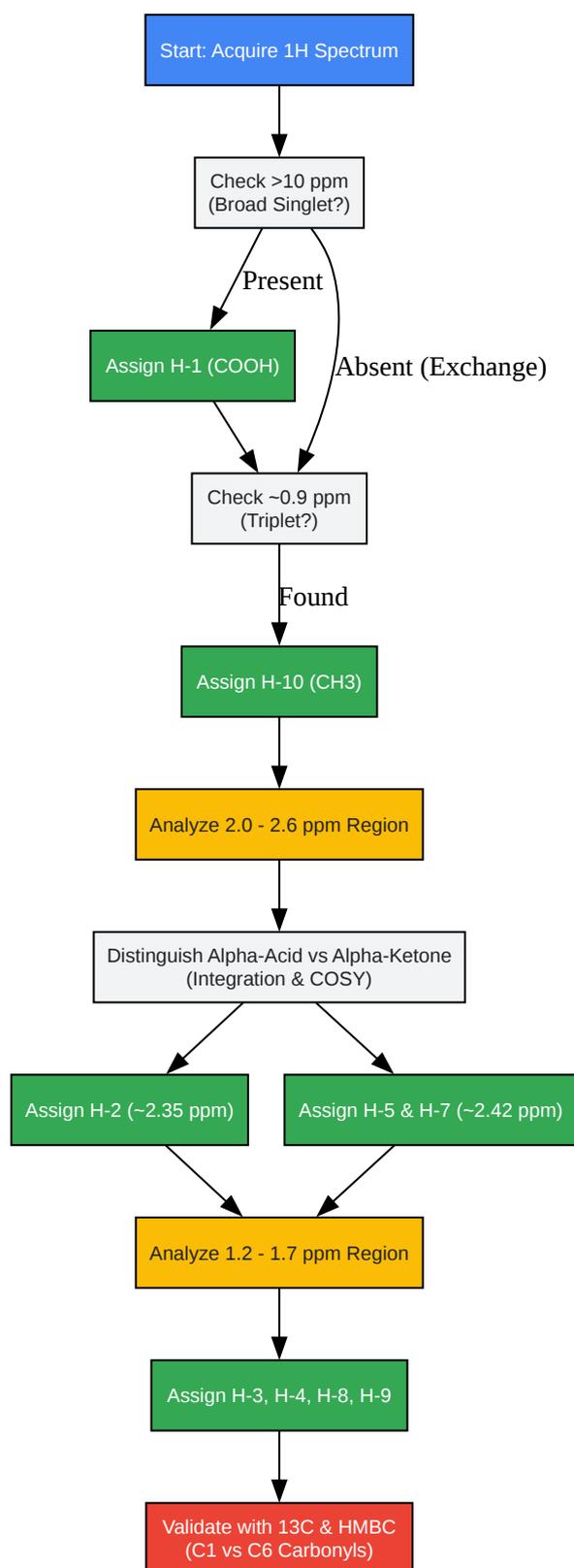
Structural Elucidation Strategy

The core challenge is assigning the methylene protons. We use a "Zone-Based" approach:

- Zone A (Terminus): The methyl group (H-10) is a definitive triplet upfield.
- Zone B (Functionalized Alpha-Positions): H-2, H-5, and H-7 are all adjacent to carbonyls, shifting them downfield (2.0–2.5 ppm).
- Zone C (Bulk Chain): H-3, H-4, H-8, H-9 reside in the "fatty acid envelope" (1.2–1.7 ppm).

Logical Validation Workflow

The following diagram illustrates the decision tree for assigning signals based on connectivity and chemical shift rules.



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Figure 1: Logic flow for the stepwise assignment of **6-oxodecanoic acid** NMR signals.

Spectral Analysis & Assignment Tables

1H NMR Assignment (400 MHz, CDCl₃)

Note: Chemical shifts (

) are estimates based on substituent additivity rules and analogous keto-fatty acid literature.

Position	Group	(ppm)	Multiplicity	Integral	Interpretation & Logic
H-1	-COOH	10.0 - 12.0	Broad Singlet	1H	Acidic proton. Highly dependent on concentration and water content. May be invisible.
H-5	-CH ₂ -C(=O)-	2.42	Triplet (t)	2H	-proton to ketone. Slightly more deshielded than -acid due to ketone anisotropy.
H-7	-C(=O)-CH ₂ -	2.40	Triplet (t)	2H	-proton to ketone (propyl side). Often overlaps with H-5.
H-2	-CH ₂ -COOH	2.34	Triplet (t)	2H	-proton to carboxylic acid. Distinctive triplet.

H-3, H-4	-(CH ₂) ₂ -	1.58 - 1.65	Multiplet	4H	-protons relative to acid and ketone.
H-8	-CH ₂ -	1.55	Multiplet	2H	-proton to ketone (propyl side).
H-9	-CH ₂ -	1.30	Multiplet (sextet-like)	2H	Bulk methylene, shielded by distance from EWGs.
H-10	-CH ₃	0.91	Triplet (t)	3H	Terminal methyl. Definitive end-of-chain marker.

Key Diagnostic: The integral ratio in the 2.3–2.5 ppm region should be 6H total (H-2, H-5, H-7). If resolution permits, H-2 appears slightly upfield of the H-5/H-7 cluster.

¹³C NMR Assignment (100 MHz, CDCl₃)

The ¹³C spectrum provides the most definitive confirmation of the structure due to the separation of the two carbonyl signals.

Position	Carbon Type	(ppm)	Feature	Validation Logic
C-6	Ketone (C=O)	~210.0	Quaternary	Ketones resonate downfield of acids/esters (~30 ppm difference).
C-1	Acid (COOH)	~179.5	Quaternary	Characteristic carboxylic acid shift.
C-5	-CH ₂ (to keto)	42.6	Secondary	Deshielded by ketone.
C-7	-CH ₂ (to keto)	42.4	Secondary	Deshielded by ketone.
C-2	-CH ₂ (to acid)	33.8	Secondary	Typical -acid shift.
C-8	-CH ₂	25.8	Secondary	Propyl chain methylene.
C-4	-CH ₂	23.0	Secondary	Internal chain.
C-3	-CH ₂	24.5	Secondary	Internal chain.
C-9	-1 CH ₂	22.4	Secondary	Penultimate carbon.
C-10	Methyl	13.9	Primary	Terminal methyl.

Validation & Quality Control

Self-Validating the Assignment

To ensure the assignment is correct, perform these checks:

- HMBC (Heteronuclear Multiple Bond Correlation): This is the "gold standard" for this molecule.
 - H-10 (Methyl) should show long-range coupling to C-9 and C-8.
 - H-5 and H-7 (approx 2.4 ppm) should both show strong correlations to the C-6 Ketone (210 ppm).
 - H-2 (2.34 ppm) should show correlation only to the C-1 Acid (179 ppm), NOT the ketone.
- Integration Check: The triplet at ~0.9 ppm (3H) serves as the internal standard. The 2.3–2.5 ppm region must integrate to exactly 6H.

Common Troubleshooting

- Issue: Missing H-1 (COOH) peak.
 - Cause: Chemical exchange with trace water in the solvent.
 - Solution: This is normal.^{[2][3]} Do not consider it an impurity. Run a drop of shake; if the peak disappears or moves, it is exchangeable.
- Issue: H-5 and H-7 are indistinguishable.
 - Cause: Similar magnetic environments.
 - Solution: Use a higher field instrument (600 MHz) or use C6D6 (Benzene-d6) as the solvent. The magnetic anisotropy of the benzene ring often induces shift differences that resolve overlapping methylene signals (ASIS effect).

References

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- Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods (Chem 605).[\[5\]](#) University of Wisconsin-Madison.[\[5\]](#) [\[Link\]](#)

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Sources

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